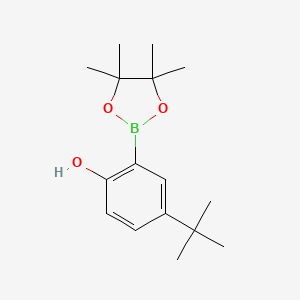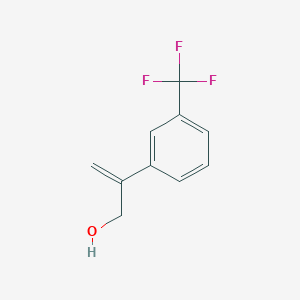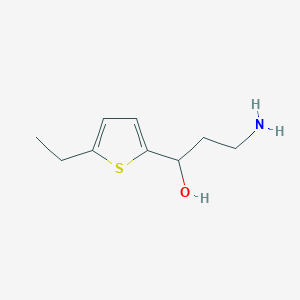
4-Tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a boronic acid derivative with a complex molecular structure. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its unique structure, featuring a tert-butyl group and a boronic ester, makes it a valuable reagent in organic synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the following steps:
Boronic Acid Formation: The starting material, phenol, undergoes a reaction with boronic acid derivatives under specific conditions to form the boronic ester.
Tert-Butylation: The phenol derivative is then treated with tert-butyl chloride in the presence of a strong base, such as potassium tert-butoxide, to introduce the tert-butyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 4-Tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can undergo various types of reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The boronic ester can be reduced to form boronic acids or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenolic compounds.
Reduction: Boronic acids and other reduced boronic derivatives.
Substitution: Amides, esters, and thioethers, depending on the nucleophile used.
科学的研究の応用
Chemistry: This compound is widely used in organic synthesis as a building block for the construction of complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
Biology: In biological research, 4-Tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is used as a probe to study enzyme activities and protein interactions. Its ability to bind to specific biomolecules makes it a valuable tool in biochemistry.
Medicine: The compound has potential applications in drug discovery and development. Its structural features allow it to interact with various biological targets, making it a candidate for the synthesis of new therapeutic agents.
Industry: In the chemical industry, this compound is used as an intermediate in the production of various chemicals, including pharmaceuticals, agrochemicals, and materials.
作用機序
The mechanism by which 4-Tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by cross-coupling with an aryl halide to form the desired product. The tert-butyl group provides steric hindrance, which can influence the reaction outcome.
Molecular Targets and Pathways:
Suzuki-Miyaura Cross-Coupling: The boronic ester group interacts with palladium catalysts and aryl halides.
Enzyme Inhibition: The phenol group can bind to enzyme active sites, inhibiting their activity.
類似化合物との比較
Boronic Acids: Other boronic acids with different substituents on the phenyl ring.
Phenols: Phenols with different substituents on the aromatic ring.
Tert-Butyl Compounds: Other compounds with tert-butyl groups in different positions.
Uniqueness: 4-Tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to its combination of a boronic ester and a tert-butyl group, which provides both reactivity and steric hindrance. This combination makes it particularly useful in specific synthetic applications and biological studies.
特性
分子式 |
C16H25BO3 |
|---|---|
分子量 |
276.2 g/mol |
IUPAC名 |
4-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
InChI |
InChI=1S/C16H25BO3/c1-14(2,3)11-8-9-13(18)12(10-11)17-19-15(4,5)16(6,7)20-17/h8-10,18H,1-7H3 |
InChIキー |
SBDUDEHNCNYTDM-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo](/img/structure/B15316732.png)






![4-{[4-Fluoro-3-(4-nitrosopiperazine-1-carbonyl)phenyl]methyl}-1,2-dihydrophthalazin-1-one](/img/structure/B15316795.png)





